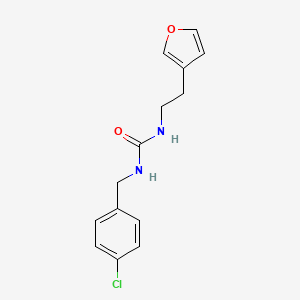

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

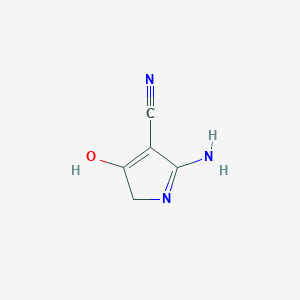

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments.

Applications De Recherche Scientifique

Synthetic Applications

Protection of Alcohols as Ethers

Chlorotetrahydrofuran (2-Cl-THF) is utilized to protect alcohols, phenols, acids, and other functional groups as tetrahydro-2-furanyl derivatives. This method provides a general procedure for protecting the hydroxyl function, with the THF group being removable by acid catalyzed hydrolysis or methanol reaction. This application underscores the versatility of furan derivatives in synthetic chemistry (Kruse et al., 2010).

Novel Pyridine and Naphthyridine Derivatives Synthesis

Formation of Naphthyridine Derivatives

Furan and thiophene derivatives can undergo dimerization and react with urea derivatives to form novel pyrimido[4,5-H][1,6]naphthyridine derivatives. This highlights the role of furan and thiophene in the synthesis of complex nitrogen-containing heterocycles, which have potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2010).

Mechanism of Metabolic Cleavage

Study on Furan Ring Cleavage

Research on the metabolic cleavage of furan rings in hypolipidemic agents demonstrates the complex metabolic pathways involved in the biotransformation of furan-containing compounds. This knowledge is crucial for drug development and toxicological assessments, as it provides insight into how furan derivatives are metabolized in the body (Kobayashi et al., 1987).

Dye-Sensitized Solar Cells

Performance of Phenothiazine-Based Solar Cells

The effect of different conjugated linkers, including furan, on the performance of dye-sensitized solar cells is studied. Compounds with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating the potential of furan derivatives in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUKWPGMFGNGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)